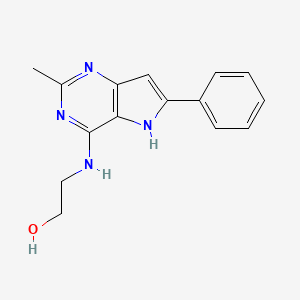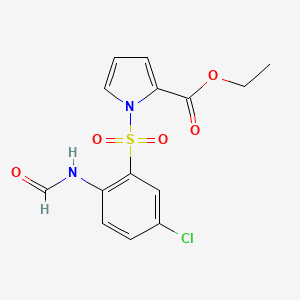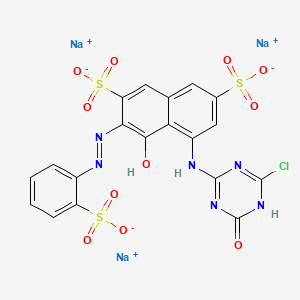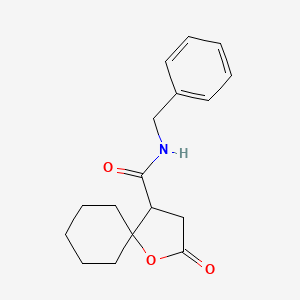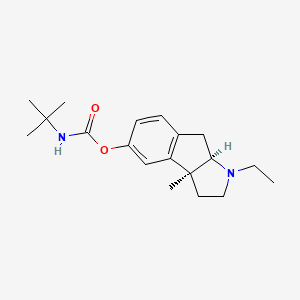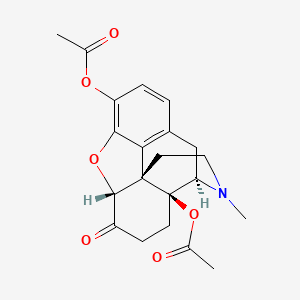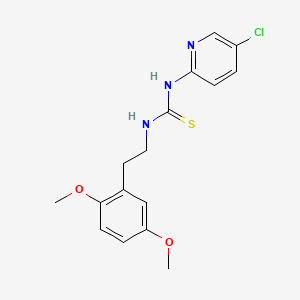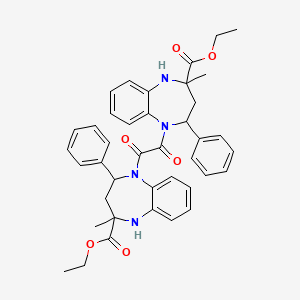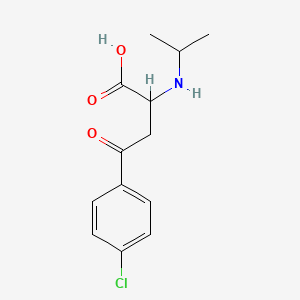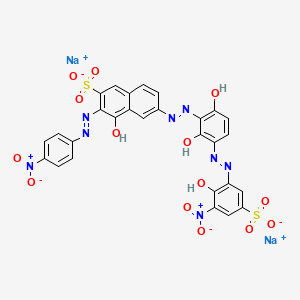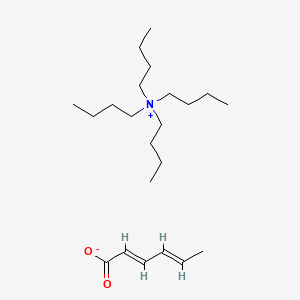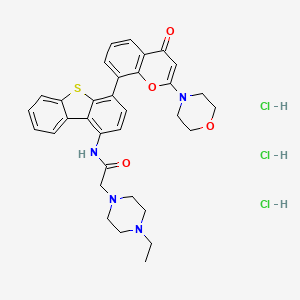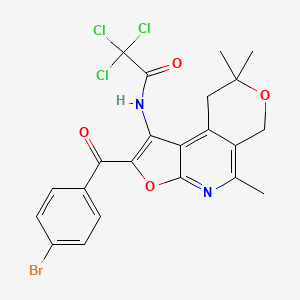
Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- is a complex organic compound with a unique structure that includes a bromobenzoyl group, a furo-pyrano-pyridin ring system, and a trichloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- typically involves multiple steps, starting with the preparation of the furo-pyrano-pyridin ring system. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The bromobenzoyl group is then introduced via a Friedel-Crafts acylation reaction, using bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the trichloroacetamide moiety is added through a nucleophilic substitution reaction, using trichloroacetyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps, as well as the development of more efficient catalysts for the Friedel-Crafts acylation and nucleophilic substitution reactions.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromobenzoyl and trichloroacetamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), while electrophilic substitution reactions may use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site of an enzyme or interacting with a receptor to trigger a signaling pathway. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl): This compound is similar in structure but lacks the trichloroacetamide moiety.
Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-8,8-dimethyl-5-phenyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro-: This compound is similar but has different substituents on the furo-pyrano-pyridin ring system.
Uniqueness
The uniqueness of Acetamide, N-(2-(4-bromobenzoyl)-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-2,2,2-trichloro- lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
CAS No. |
172985-38-5 |
|---|---|
Molecular Formula |
C22H18BrCl3N2O4 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
N-[4-(4-bromobenzoyl)-8,12,12-trimethyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-3-yl]-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C22H18BrCl3N2O4/c1-10-14-9-31-21(2,3)8-13(14)15-16(28-20(30)22(24,25)26)18(32-19(15)27-10)17(29)11-4-6-12(23)7-5-11/h4-7H,8-9H2,1-3H3,(H,28,30) |
InChI Key |
AVHLNNFKXNVIJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(CC2=C3C(=C(OC3=N1)C(=O)C4=CC=C(C=C4)Br)NC(=O)C(Cl)(Cl)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


